1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)urea 1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)urea
Brand Name: Vulcanchem
CAS No.: 13143-23-2
VCID: VC16062894
InChI: InChI=1S/C14H12Cl2N2O/c1-9-4-2-3-5-13(9)18-14(19)17-10-6-7-11(15)12(16)8-10/h2-8H,1H3,(H2,17,18,19)
SMILES:
Molecular Formula: C14H12Cl2N2O
Molecular Weight: 295.2 g/mol

1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)urea

CAS No.: 13143-23-2

Cat. No.: VC16062894

Molecular Formula: C14H12Cl2N2O

Molecular Weight: 295.2 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)urea - 13143-23-2

Specification

CAS No. 13143-23-2
Molecular Formula C14H12Cl2N2O
Molecular Weight 295.2 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-3-(2-methylphenyl)urea
Standard InChI InChI=1S/C14H12Cl2N2O/c1-9-4-2-3-5-13(9)18-14(19)17-10-6-7-11(15)12(16)8-10/h2-8H,1H3,(H2,17,18,19)
Standard InChI Key DDQLMDQVUDQBHM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)urea consists of two aromatic rings connected via a urea (–NH–CO–NH–) bridge:

  • Ring A: 3,4-Dichlorophenyl group (electron-withdrawing substituents at positions 3 and 4).

  • Ring B: 2-Methylphenyl group (electron-donating methyl group at the ortho position).

The IUPAC name derives from this substitution pattern, with the urea group forming the central linkage.

Table 1: Key Molecular Descriptors

PropertyValue/DescriptionSource Compound Analogy
Molecular FormulaC₁₄H₁₂Cl₂N₂O
Molecular Weight295.17 g/mol
logP (Partition Coefficient)5.57 (estimated via analog data)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bonds4

The ortho-methyl group on Ring B introduces steric hindrance, potentially affecting binding interactions in biological systems .

Synthesis and Optimization

General Urea Synthesis Pathways

Diaryl ureas are typically synthesized via:

  • Isocyanate-Amine Coupling: Reaction of 3,4-dichlorophenyl isocyanate with 2-methylaniline.

  • Carbodiimide-Mediated Condensation: Using EDC or DCC to facilitate urea formation between aryl amines.

Table 2: Representative Reaction Conditions

MethodReagents/ConditionsYield (Analog Data)
Isocyanate Route3,4-Dichlorophenyl isocyanate + 2-methylaniline in THF, 0°C to RT, 12 h65–78%
Carbodiimide-Mediated3,4-Dichloroaniline + 2-methylphenyl isocyanate, EDC, DMAP, DCM, 24 h72%

The isocyanate route is preferred for scalability, though purification challenges arise due to byproducts.

Physicochemical Properties

Solubility and Lipophilicity

  • logP: Estimated at 5.57, indicating high lipophilicity similar to analog 3-(3,4-dichlorophenyl)-1-(4-methylphenyl)urea .

  • Water Solubility: logSw ≈ -6.02, classifying it as poorly soluble in aqueous media .

  • Polar Surface Area: 32.54 Ų, suggesting moderate permeability .

Table 3: Comparative Physicochemical Data

CompoundlogPlogSwPSA (Ų)
1-(3,4-Dichlorophenyl)-3-(2-methylphenyl)urea5.57-6.0232.54
N-(3,4-Dichlorophenyl)-N'-(4-iodo-2-methylphenyl)urea6.52-6.4031.84
3-(3,4-Dichlorophenyl)-1-(4-methylphenyl)urea5.57-6.0232.54

The iodine substituent in increases logP by ~1 unit compared to methyl groups, highlighting halogen impact on lipophilicity .

Hypothetical Biological Activity

Target Prediction and Mechanistic Insights

Diaryl ureas are known modulators of:

  • GPCRs (G Protein-Coupled Receptors): Structural analogs are included in GPCR-targeted libraries .

  • Kinase Pathways: Urea derivatives inhibit kinases like VEGF-R2 and PDGFR-β.

  • Antiviral Targets: Some analogs show activity against RNA viruses .

Table 4: Hypothetical Targets Based on Analogs

Target ClassExample TargetProposed Mechanism
GPCRsDopamine D2 ReceptorAllosteric modulation
Tyrosine KinasesVEGF-R2ATP-binding site inhibition
Viral ProteasesSARS-CoV-2 MproCompetitive inhibition

The 3,4-dichlorophenyl group may enhance target affinity through halogen bonding.

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